

# 2-chloroprocaine hydrochloride chemical properties and solubility

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Compound Name: Nesacaine

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An In-depth Technical Guide to the Chemical Properties and Solubility of 2-Chloroprocaine Hydrochloride

## Abstract

This technical guide provides a comprehensive overview of the core chemical properties and solubility profile of 2-chloroprocaine hydrochloride, a short-acting local anesthetic of the ester type.<sup>[1][2]</sup> Intended for researchers, scientists, and drug development professionals, this document consolidates critical physicochemical data into a structured format. It details experimental methodologies for the determination of these properties and utilizes visualizations to illustrate key structural-property relationships and experimental workflows.

## Core Chemical Properties

2-Chloroprocaine hydrochloride, chemically designated as 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate monohydrochloride, is a white, crystalline, odorless powder.<sup>[1][3][4][5]</sup> Its chemical structure is distinguished by an ester linkage, which is susceptible to rapid hydrolysis by plasma pseudocholinesterases, and a chlorine atom on the benzene ring, which influences its metabolic rate.<sup>[1][2][5]</sup> The commercially available solutions typically have a pH between 2.7 and 4.0.<sup>[1][6]</sup>

The fundamental chemical properties of 2-chloroprocaine hydrochloride are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>20</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	307.22 g/mol	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Appearance	White crystalline powder	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	173-178 °C	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
pKa	8.7	<a href="#">[10]</a> <a href="#">[11]</a>
logP (Octanol/Water)	2.86	<a href="#">[4]</a>
CAS Registry Number	3858-89-7	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[10]</a>

## Solubility Profile

The solubility of 2-chloroprocaine hydrochloride is a critical parameter for its formulation and administration. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form.[\[12\]](#) It is soluble in water, very soluble in chloroform, and slightly soluble in alcohol.[\[1\]](#)[\[4\]](#) The quantitative solubility data in various solvents are presented below.

Solvent	Solubility	Molar Concentration (approx.)	Source
Water	100 mg/mL	325.50 mM	[13]
61 mg/mL (at 25°C)	198.55 mM	[9]	
~45.5 mg/mL (1g in 22mL at 20°C)	~148.10 mM	[4]	
DMSO	83.33 mg/mL	271.24 mM	[13]
61 mg/mL (at 25°C)	198.55 mM	[9]	
Ethanol (95%)	~10 mg/mL (1g in 100mL)	~32.55 mM	[4]
Methanol	Slightly Soluble	Not specified	[3]
Ethanol	Insoluble	-	[9]

Note: Solubility values can vary slightly due to experimental conditions and batch-to-batch variations.[9] For aqueous solutions, ultrasonic assistance may be required to achieve complete dissolution.[13]

## Key Methodologies

The determination of the chemical and physical properties of 2-chloroprocaine hydrochloride involves a range of standard analytical techniques.

## Assay and Identification

The identity and purity of 2-chloroprocaine hydrochloride are typically confirmed using spectroscopic and chromatographic methods as outlined in pharmacopeial monographs.

- Infrared (IR) Spectroscopy: An IR spectrum of the sample is compared against a reference standard (e.g., USP Chloroprocaine Hydrochloride RS) to confirm its molecular structure.[14]
- High-Performance Liquid Chromatography (HPLC): An HPLC method is used for assay and the determination of organic impurities. A standard protocol involves a C18 column with a

gradient mobile phase of an aqueous buffer (e.g., ammonium formate at pH 3.5) and acetonitrile, with UV detection at approximately 294 nm.[14] The percentage of the active pharmaceutical ingredient (API) is calculated by comparing the peak response of the sample solution to that of a standard solution of known concentration.[14]

- Chloride Test: A simple chemical identification test is performed to confirm the presence of the hydrochloride salt.[14]

## Determination of pKa

The acid dissociation constant (pKa) is a measure of the extent of ionization of a molecule in solution. For a compound like 2-chloroprocaine hydrochloride, this is typically determined by potentiometric titration.

- Preparation: A precise amount of the compound is dissolved in a suitable solvent, usually water.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- Measurement: The pH of the solution is measured continuously using a calibrated pH meter as the titrant is added.
- Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the molecule are equal.

## Solubility Determination (Shake-Flask Method)

The equilibrium solubility is commonly determined using the isothermal shake-flask method.

- Sample Preparation: An excess amount of 2-chloroprocaine hydrochloride powder is added to a series of vials, each containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO).
- Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A filtered aliquot of the supernatant (the saturated solution) is carefully removed and diluted. The concentration of the dissolved 2-chloroprocaine hydrochloride in the aliquot is then determined using a validated analytical method, such as HPLC with UV detection.[14]

## Visualizations

The following diagrams illustrate the relationship between the molecular structure and key properties, and a typical workflow for solubility determination.

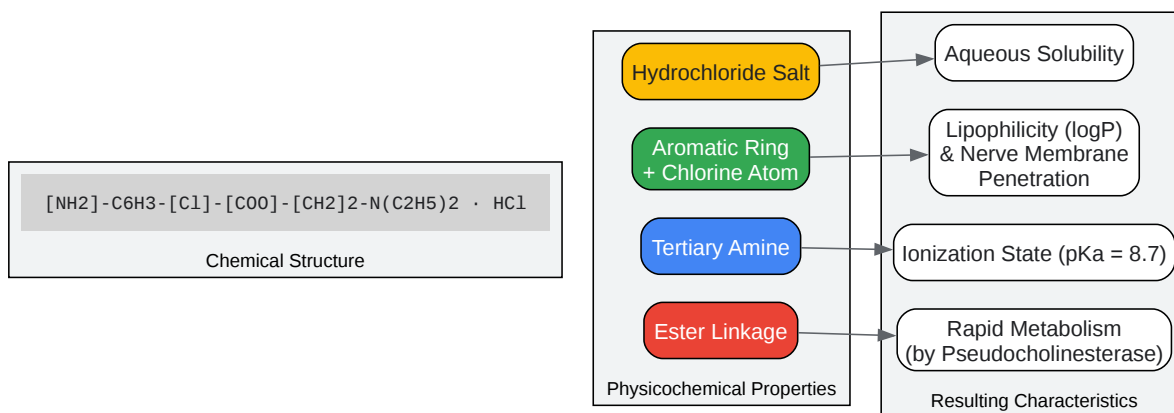


Figure 1: 2-Chloroprocaine Hydrochloride Structure-Property Relationship

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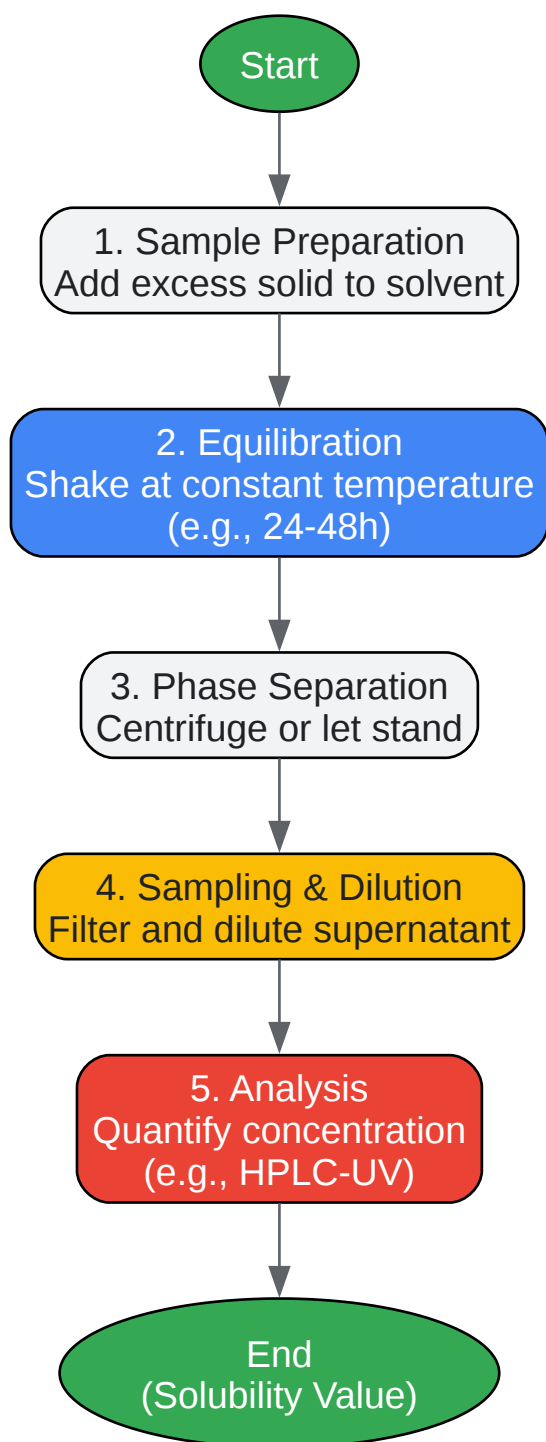


Figure 2: Experimental Workflow for Solubility Determination

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Figure 2: Experimental Workflow for Solubility Determination

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